molecular formula C8H4Cl2F2O3 B1448631 2,5-Dichloro-4-(difluoromethoxy)benzoic acid CAS No. 1803817-86-8

2,5-Dichloro-4-(difluoromethoxy)benzoic acid

Cat. No. B1448631
CAS RN: 1803817-86-8
M. Wt: 257.01 g/mol
InChI Key: GENIDNAGQKEWKI-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 169-171°C .

Scientific Research Applications

Detoxification and Metabolic Studies

2,5-Dichloro-4-(difluoromethoxy)benzoic acid and its derivatives have been a subject of interest in detoxification and metabolic studies. A metabolomics study by Irwin et al. (2016) explored the detoxification of benzoic acid through glycine conjugation. The study highlighted the variation in detoxification of xenobiotics and revealed metabolic insights indicating that glycine conjugation to hippuric acid does not indicate glycine depletion but is supplemented by ample glycine regeneration, suggesting maintenance of glycine homeostasis during detoxification (Irwin et al., 2016).

Therapeutic Potential

Studies have also investigated the therapeutic potential of derivatives of benzoic acid. Caroline et al. (2019) synthesized a new compound bearing salicylic acid residue, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, and evaluated its potential as a ligand for human cyclooxygenase-2 (COX-2) receptor, toxicity level, and effectiveness for analgesic and antiplatelet agents. This compound showed better analgesic activity than acetylsalicylic acid and exhibited excellent analgesic and antiplatelet activity without toxicity impact (Caroline et al., 2019).

Herbicide Research

The compound and its related chemicals have been extensively studied in the context of herbicide research. Zuanazzi et al. (2020) performed a scientometric review to provide insights into the specific characteristics of 2,4-D herbicide toxicity and mutagenicity. The review summarized the rapid advancement in the research of 2,4-D toxicology and mutagenicity and highlighted the global trends and gaps in the studies related to this herbicide, indicating its wide application and the concerns associated with its environmental impact (Zuanazzi et al., 2020).

Environmental and Ecological Impact

Additionally, the ecological and environmental impact of the compound and its derivatives have been a focal point of research. Anand et al. (1997) investigated the hepatoprotective activity of 3,4,5-trihydroxy benzoic acid (gallic acid), a compound isolated from Terminalia belerica, against carbon tetrachloride-induced alterations in the liver. This study highlighted the potential of natural derivatives of benzoic acid in mitigating liver damage and suggested the importance of further exploring these compounds for hepatoprotective applications (Anand et al., 1997).

Safety and Hazards

  • Eye Irritation : It is classified as an eye irritant (Category 2) .
  • Skin Irritation : It can cause skin irritation (Category 2) .
  • STOT SE 3 : It may cause specific target organ toxicity (single exposure) .

Mechanism of Action

The pharmacokinetics of benzoic acid derivatives would generally involve absorption, distribution, metabolism, and excretion (ADME). These compounds can be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

The action of “2,5-Dichloro-4-(difluoromethoxy)benzoic acid” and other similar compounds can be influenced by various environmental factors. For example, factors such as pH, temperature, and presence of other compounds can affect their stability and efficacy .

properties

IUPAC Name

2,5-dichloro-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-4-2-6(15-8(11)12)5(10)1-3(4)7(13)14/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENIDNAGQKEWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241376
Record name Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-4-(difluoromethoxy)benzoic acid

CAS RN

1803817-86-8
Record name Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803817-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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